molecular formula C16H13N3O5S B3007138 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 1202998-42-2

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B3007138
CAS RN: 1202998-42-2
M. Wt: 359.36
InChI Key: UJFFMDFRDOINOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole, thiadiazole, and dihydrobenzodioxin rings. These groups can participate in a variety of chemical reactions. For example, isoxazoles can undergo reactions at the nitrogen atom or the adjacent carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are influenced by the structure of the compound and its functional groups .

Scientific Research Applications

Antimicrobial Activity

Isoxazole derivatives, such as the compound , have been synthesized and tested for their antimicrobial activity . They have shown promise against both gram-positive and gram-negative bacterial strains, as well as fungal strains like Candida albicans. Notably, compounds similar to the one you’re interested in have demonstrated high antimicrobial activity at various concentrations .

Antioxidant Properties

These compounds have also been evaluated for their antioxidant properties using methods like DPPH radical scavenging. Some derivatives have shown strong antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Anticancer Potential

The structural features of isoxazole derivatives, including the presence of a benzodioxane moiety and a peptide bond, suggest potential anticancer activity . Molecular docking studies with proteins such as Sortase A indicate that these compounds could act as potent antimicrobial agents, which is often a characteristic of anticancer agents .

PARP1 Inhibition

Derivatives of the compound have been synthesized as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1 ), an important target in cancer therapy. These inhibitors play a role in single-strand DNA break repair processes, making them valuable in the development of anticancer drugs .

Computational Modeling and Simulation

The compound’s derivatives can be used in computational modeling and simulation . Programs like Amber and GROMACS can utilize these molecules for creating simulations that help in understanding their interactions at the molecular level .

Chemical Synthesis and Modification

Finally, the compound serves as a key intermediate in the chemical synthesis of various biologically active molecules. Its derivatives can be modified to enhance their biological activity or to create new compounds with desired properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein, and modulating its activity . Without specific studies on this compound, it’s difficult to predict its exact mechanism of action.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include investigating its biological activity and potential use as a pharmaceutical or agrochemical .

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-15(25-19-17-9)16(20)23-8-11-7-13(24-18-11)10-2-3-12-14(6-10)22-5-4-21-12/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFFMDFRDOINOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.